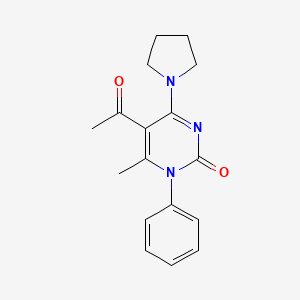
5-acetyl-6-methyl-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-pyrimidinone
Overview
Description
5-acetyl-6-methyl-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-pyrimidinone, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is commonly used in scientific research as a tool to study the mechanisms of ATP-dependent enzymes and proteins.
Mechanism of Action
5-acetyl-6-methyl-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-pyrimidinone acts as a non-hydrolyzable analog of ATP and binds to the active site of ATP-dependent enzymes and proteins. It stabilizes the enzyme or protein in a conformation that resembles the transition state of the ATP hydrolysis reaction. This allows researchers to study the binding and hydrolysis of ATP by the enzyme or protein.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects on its own. However, it is a valuable tool for studying the biochemical and physiological effects of ATP-dependent enzymes and proteins.
Advantages and Limitations for Lab Experiments
5-acetyl-6-methyl-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-pyrimidinone has several advantages for lab experiments. It is stable and can be stored for long periods of time. It is also a substrate analog that mimics ATP, allowing researchers to study the binding and hydrolysis of ATP by enzymes and proteins. However, this compound has some limitations. It is expensive and not readily available. It also has a low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 5-acetyl-6-methyl-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-pyrimidinone in scientific research. One direction is to use it to study the binding and hydrolysis of ATP by newly discovered enzymes and proteins. Another direction is to use it to investigate the role of ATP in various biological processes, such as DNA replication and protein synthesis. Additionally, this compound can be used in drug discovery to identify compounds that can inhibit or activate ATP-dependent enzymes and proteins.
Scientific Research Applications
5-acetyl-6-methyl-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-pyrimidinone is widely used in scientific research to study the mechanisms of ATP-dependent enzymes and proteins. It is used as a substrate analog to mimic ATP and to investigate the binding and hydrolysis of ATP by enzymes and proteins. This compound is also used to study the conformational changes of proteins and to determine the role of ATP in various biological processes.
Properties
IUPAC Name |
5-acetyl-6-methyl-1-phenyl-4-pyrrolidin-1-ylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-15(13(2)21)16(19-10-6-7-11-19)18-17(22)20(12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXBVISVHCNJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1C2=CC=CC=C2)N3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879962.png)
![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3879969.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879976.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B3879985.png)
![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879993.png)
![3-chloro-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3880002.png)
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3880004.png)

![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880021.png)
![ethyl 2-{3-[(4-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880044.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880049.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880053.png)

![ethyl 5-amino-6-cyano-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B3880068.png)
